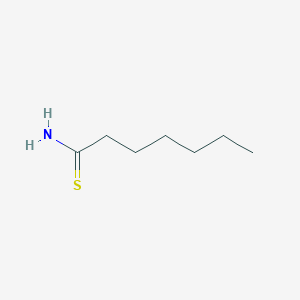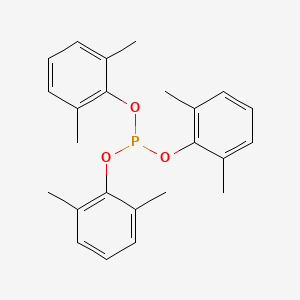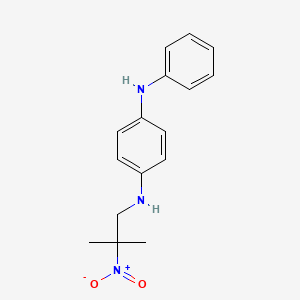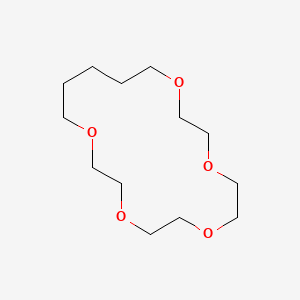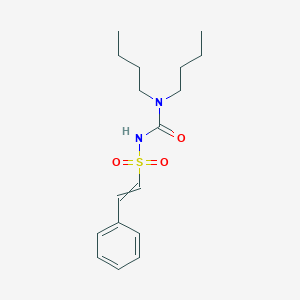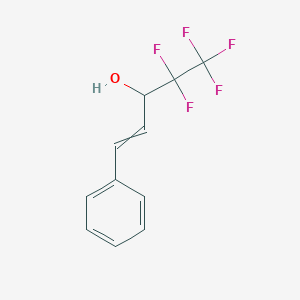
4,4,5,5,5-Pentafluoro-1-phenylpent-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol is a fluorinated organic compound characterized by the presence of five fluorine atoms attached to the terminal carbon of a pentenol chain, with a phenyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,5,5,5-pentafluoropent-1-en-3-one and phenylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where phenylmagnesium bromide reacts with 4,4,5,5,5-pentafluoropent-1-en-3-one to form the desired product.
Reaction Conditions: The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 4,4,5,5,5-pentafluoro-1-phenylpent-1-en-3-one and 4,4,5,5,5-pentafluoro-1-phenylpent-1-en-3-al.
Reduction: The major products include 4,4,5,5,5-pentafluoro-1-phenylpentan-1-ol and 4,4,5,5,5-pentafluoro-1-phenylpentane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signal transduction pathways, and others.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: Similar in structure but lacks the phenyl group.
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-one: Similar but with a ketone group instead of a hydroxyl group.
1-Cyclohexyl-4,4,5,5,5-pentafluoropent-1-en-3-one: Similar but with a cyclohexyl group instead of a phenyl group.
Uniqueness
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
56184-56-6 |
|---|---|
Molecular Formula |
C11H9F5O |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoro-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H9F5O/c12-10(13,11(14,15)16)9(17)7-6-8-4-2-1-3-5-8/h1-7,9,17H |
InChI Key |
FRVAIUGOSDOGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)

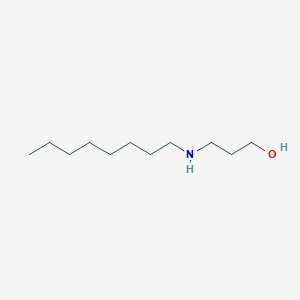


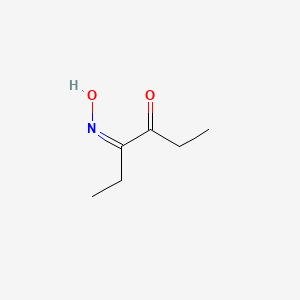
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
